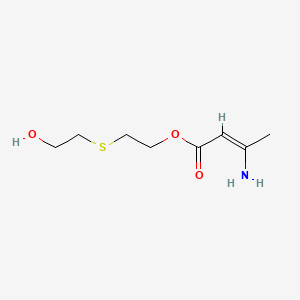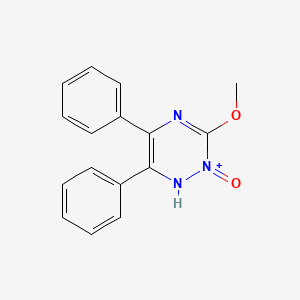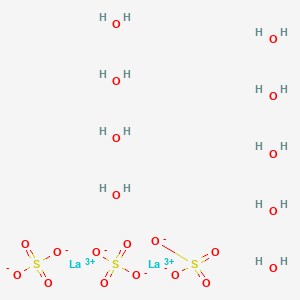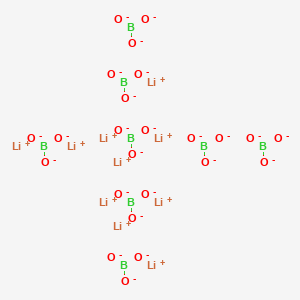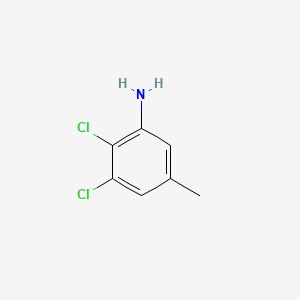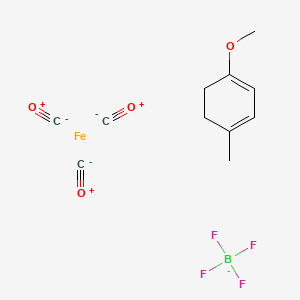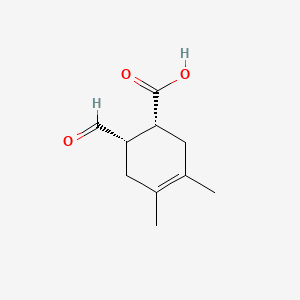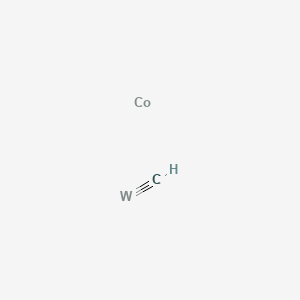
Tungsten carbide cobalt
説明
Tungsten Carbide Cobalt (WC-Co), often known as cemented carbide, is an alloy of hard, ceramic tungsten carbide and the ductile cobalt . The material is a metal matrix composite, in which cobalt particles are embedded in a tungsten carbide matrix . The tungsten carbide can form as WC or WC2, depending on synthesis conditions . Cobalt content varies from around 1% to 30% by weight, depending on the application . Some of the noteworthy properties of this alloy are strength, hardness, high electrical and thermal conductivity, and high malleability and ductility .
Synthesis Analysis
WC-Co hardmetals are produced by casting and powder metallurgy, which cannot manufacture parts with complex geometries and often require post-processing such as machining . A low-temperature acid aqueous electrochemical method was used; cobalt was recycled on a stainless steel cathode, and at the same time, tungstic acid was enriched at a spent cemented carbide anode .Molecular Structure Analysis
The size of grains has a significant influence on the lifetime of carbides . The crystallography structure, crystallite size, and residual stress as a function of temperature were investigated by X-ray diffraction .Chemical Reactions Analysis
The fundamental oxidation reaction for tungsten carbide and oxygen is WC + (5/2)O2 = WO3 + CO2 . Cobalt enters the electrolyte in the form of Co(II) and is reduced to elemental cobalt on the stainless steel electrode, and tungsten carbide (WC) is oxidized to tungstic acid (H2WO4) under the oxidizing atmosphere of the anode .Physical And Chemical Properties Analysis
WC-Co nanoparticles appear as a black powder having nearly spherical morphology . The physical properties include a density of 3.9 g/cm3, melting point of 2867°C, and boiling point of 6000°C .科学的研究の応用
Selective Laser Sintering (SLS) for Manufacturing Moulds and Parts : WC-Co is produced using SLS to create wear-resistant materials for cutting tools and molds. This combines the material properties of a composite with the flexibility of the production process, enhancing mechanical properties through bronze infiltration (Kumar, 2009).
Machining Challenges and Solutions : Due to its hardness, WC-Co is difficult to machine. Studies have focused on wheel wear and workpiece surface roughness in creep-feed grinding of WC-Co using resin-bonded nickel-coated diamond wheels (Abdullah, Pak, Farahi, Barzegari, 2007).
Toxicological Impact on Mammalian Cells : Research has investigated the impact of different tungsten-based nanoparticles, including WC-Co, on cultured mammalian cells, focusing on the formation of reactive oxygen species and micronuclei (Kühnel, Scheffler, Wellner, Meißner, Potthoff, Busch, Springer, Schirmer, 2012).
Electric Discharge Machining (EDM) for WC/Co Composites : WC-Co is used in manufacturing cutting tools, dies, and other tools due to its high hardness and resistance to shock and wear. EDM is employed to machine these materials, with studies exploring the influence of various parameters on material removal rate and surface roughness (Kanagarajan, Karthikeyan, Palanikumar, Sivaraj, 2008).
Thermal Spray Coatings : WC-Co thermal spray coatings are used for ambient temperature wear applications, typically using agglomerated feedstock (Matthews, Ansbro, Berndt, Ang, 2020).
Sintering with Iron-Based Alloy Binders : Research has focused on producing WC bodies cemented with non-hazardous iron-based alloy binders, using techniques like hot pressing and pressureless sintering (Pittari, Murdoch, Kilczewski, Hornbuckle, Swab, Darling, Wright, 2018).
Recovery from Tool Waste : Studies have analyzed the recovery of tungsten and cobalt from WC-Co tool waste, involving processes like oxidation and reduction (Rojas-Reyes, Sierra-Perez, Martínez-Zambrano, Rojas-Sarmiento, 2018).
Optimization in EDM Characteristics : Research has developed non-linear regression models and optimization techniques for processing conditions in EDM of WC/Co cemented carbide (Kanagarajan, Karthikeyan, Palanikumar, Davim, 2009).
Applications in Sonar Calibration : WC-Co has been used in fabricating targets for calibrating broadband multibeam sonar, essential in fisheries and ecological research (Foote, 2006).
Wear Properties under Abrasive Conditions : The wear resistance of WC-Co hardmetals under dry abrasive conditions has been extensively tested, showing significant resistance to wear and grooving under high loads (Gant, Gee, 2001).
Corrosion Behavior with Nickel-Based Binders : WC-Co hardmetals' corrosion resistance has been compared with alternatives, using techniques like electrochemical impedance spectroscopy and scanning electron microscopy (Rocha, Bastos, Cardoso, Rodrigues, Fernandes, Soares, Sacramento, Senos, Ferreira, 2019).
Electrochemical Recovery of Tungsten and Cobalt : The electrochemical method has been used for recovering tungsten and cobalt from tungsten carbide scrap, involving oxidation at the anode and cobalt ion dissolution (Latha, Venkatachalam, 1989).
ED Machining and Process Stability : Research has focused on the instability of EDM processes when machining WC-Co composite and proposed methods to control it (Mahdavinejad, Mahdavinejad, 2005).
Plasma Boronitriding for Diamond Coating : A study developed a substrate pretreatment method with plasma boronitriding to improve the adhesion of diamond films on WC-Co cutting tools (Man, Wang, Ma, Wang, 2003).
Life Cycle Assessment of WC-Co Cermets : Environmental burdens related to the fabrication of WC-Co components have been evaluated, comparing different production processes (Xiong, Lau, Zhou, Schoenung, 2008).
Multiresolution Modeling of Composites : A continuum-based model has been developed to capture the scales of strain localization in WC-Co composites during plastic deformation and failure (McVeigh, Liu, 2009).
Influence of Cryo-Processing : The impact of cryo-processing on the properties of tungsten carbide with various cobalt contents has been explored, showing significant improvements in properties like Vickers hardness and coercivity (Padmakumar, Guruprasath, Dinakaran, 2019).
Electrolytic Separation of Tungsten and Cobalt : Research on separating tungsten and cobalt from WC-Co cemented carbide scrap using electrochemical methods in molten salts has been conducted (Li, Xi, Liu, Nie, Ma, 2019).
Electrochemical Behavior in Molten Hydroxide : The study investigated tungsten leaching from WC-Co alloys in molten sodium hydroxide at low temperatures (Kamimoto, Kasuga, Takeshita, Hagio, Kuroda, Ichino, Deevanhxay, 2020).
Cobalt Coated Tungsten Carbide Powder Preparation : A process for preparing high-quality cobalt-coated tungsten carbide powder has been researched, crucial for applications in aerospace and metallurgy (Hou, 2012).
Safety And Hazards
将来の方向性
Additive manufacturing of WC-Co hardmetals has been widely studied in recent years . The substitution of a cobalt binder with High Entropy Alloys (HEAs) can lead to the refinement of WC grains; it increases the hardness, fracture toughness, corrosion resistance, and oxidation resistance of cemented carbides . Thus, the substitution of a cobalt binder with HEAs is very promising for the further development of cemented carbides .
特性
IUPAC Name |
cobalt;methylidynetungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH.Co.W/h1H;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEHVRMRUVYPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#[W].[Co] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCoW | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tungsten carbide cobalt | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



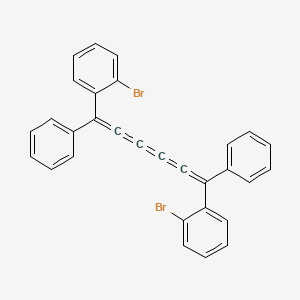
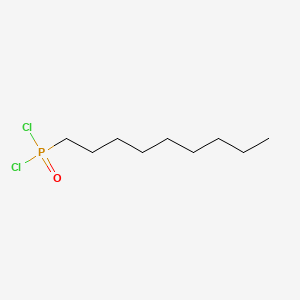

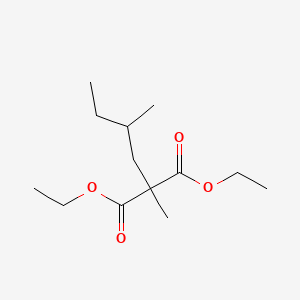
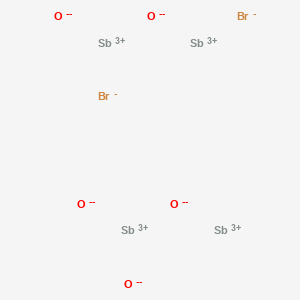
![(3R,4R,5S)-3,4-bis(trimethylsilyloxy)-5-[(1S,2R)-1,2,3-tris(trimethylsilyloxy)propyl]oxolan-2-one](/img/structure/B576547.png)
